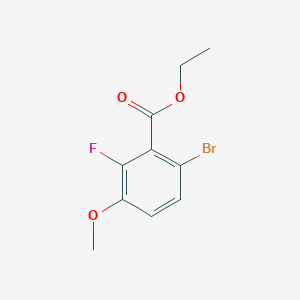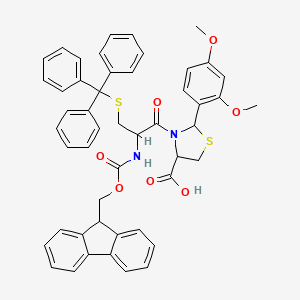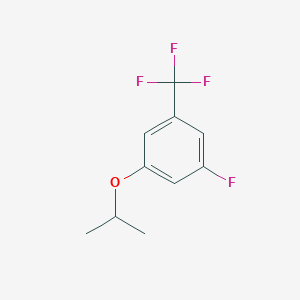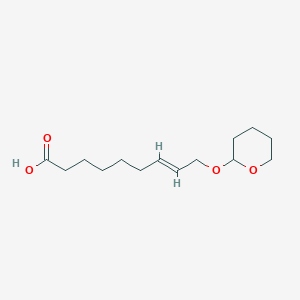
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid is a chemical compound with the molecular formula C14H24O4 and a molecular weight of 256.34 g/mol. This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The presence of the tetrahydropyran ring and the nonenoic acid moiety makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid typically involves the formation of the tetrahydropyran ring followed by the attachment of the nonenoic acid chain. One common method for synthesizing tetrahydropyran derivatives is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and functional groups, making it versatile for synthesizing complex molecules.
Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Lanthanide triflates can also catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids, producing five- and six-membered oxygen heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nonenoic acid moiety to saturated acids or alcohols.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated acids or alcohols. Substitution reactions can lead to a variety of functionalized tetrahydropyran derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine: The compound’s derivatives could have therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can act as a pharmacophore, interacting with enzymes, receptors, or other proteins to modulate their activity. The nonenoic acid moiety may contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog with a six-membered ring containing five carbon atoms and one oxygen atom.
2-Pyrone and its derivatives: These compounds have a similar ring structure but differ in the position of the oxygen atom and the presence of a carbonyl group.
Uniqueness
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid is unique due to the combination of the tetrahydropyran ring and the nonenoic acid chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
(E)-9-(oxan-2-yloxy)non-7-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c15-13(16)9-5-3-1-2-4-7-11-17-14-10-6-8-12-18-14/h4,7,14H,1-3,5-6,8-12H2,(H,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQEWYBIRMAEK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC=CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)OC/C=C/CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
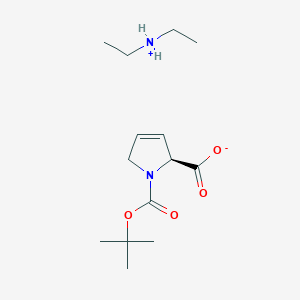
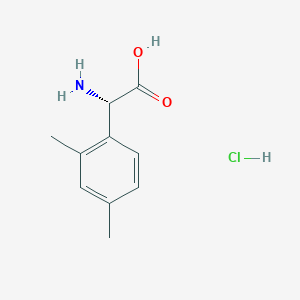
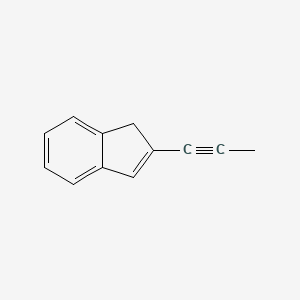
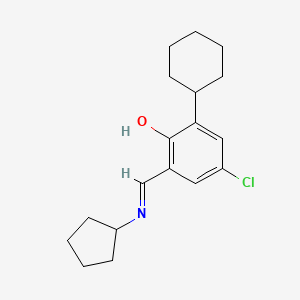
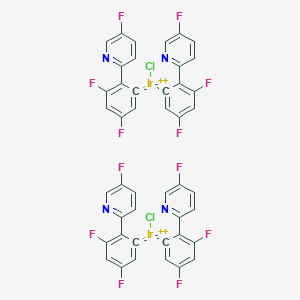
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
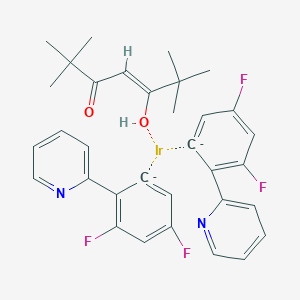
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene](/img/structure/B6296084.png)
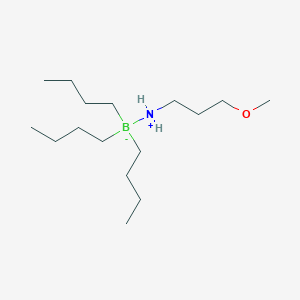
![(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene](/img/structure/B6296092.png)
